4-(4-tert-butylphenoxy)-N-phenylbutanamide
Overview
Description
4-(4-tert-Butylphenoxy)-N-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylphenoxy group and a phenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenoxy)-N-phenylbutanamide typically involves the reaction of 4-tert-butylphenol with an appropriate butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the phenol group reacts with the acyl chloride to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Chemistry: 4-(4-tert-Butylphenoxy)-N-phenylbutanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a suitable candidate for investigating the binding affinities and mechanisms of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide functionality and phenolic groups can be modified to create bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-phenylbutanamide involves its interaction with specific molecular targets. The phenoxy and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy group but lacks the amide functionality.
N-Phenylbutanamide: Contains the phenyl and butanamide groups but lacks the tert-butylphenoxy group.
4-tert-Butylphenoxyacetic acid: Similar phenoxy group but with an acetic acid instead of a butanamide backbone.
Uniqueness: 4-(4-tert-Butylphenoxy)-N-phenylbutanamide is unique due to the combination of its tert-butylphenoxy and phenylbutanamide groups. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)16-11-13-18(14-12-16)23-15-7-10-19(22)21-17-8-5-4-6-9-17/h4-6,8-9,11-14H,7,10,15H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRFFUMZAHEYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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